1-[Phenyl(pyridin-2-yl)methyl]piperazine is a compound with notable interest in medicinal chemistry, particularly for its potential pharmacological applications. The compound is classified under piperazine derivatives, which are known for their diverse biological activities, including antipsychotic, antidepressant, and anti-anxiety effects. Its structure features a piperazine ring substituted with a phenyl group and a pyridine moiety, suggesting potential interactions with various neurotransmitter systems.
The compound is cataloged under the Chemical Abstracts Service number 113699-75-5 and has a molecular formula of CHN with a molecular weight of 253.35 g/mol . It falls within the broader category of piperazine derivatives, which are often utilized in drug development due to their ability to modulate neurotransmitter receptors.
The synthesis of 1-[Phenyl(pyridin-2-yl)methyl]piperazine can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common approach includes the reaction of piperazine with appropriate aryl halides or derivatives.
The retrosynthetic analysis indicates that the target compound can be derived from simpler precursors through a series of steps involving protection and deprotection strategies to manage functional groups effectively. For example, protecting groups may be used to prevent unwanted reactions during the synthesis .
The molecular structure of 1-[Phenyl(pyridin-2-yl)methyl]piperazine consists of:
The structural formula can be represented as follows:
This compound's structure suggests potential interactions with various biological targets due to its ability to mimic neurotransmitter structures.
1-[Phenyl(pyridin-2-yl)methyl]piperazine can undergo various chemical reactions typical of piperazine derivatives:
The mechanism of action for 1-[Phenyl(pyridin-2-yl)methyl]piperazine likely involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors.
Relevant data from studies indicate that modifications on the piperazine ring can significantly affect the compound's biological activity and solubility profiles .
1-[Phenyl(pyridin-2-yl)methyl]piperazine is primarily explored for its potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects, making it a valuable compound in medicinal chemistry .
Piperazine (1,4-diazacyclohexane) constitutes a fundamental heterocyclic scaffold in medicinal chemistry, characterized by two nitrogen atoms at positions 1 and 4 that confer distinctive physicochemical and pharmacodynamic properties. The diamino structure enables diverse substitution patterns where one nitrogen typically anchors the pharmacophore while the other modulates bioavailability through salt formation or hydrogen bonding. This versatility establishes piperazine as a privileged structural motif capable of enhancing target affinity and optimizing pharmacokinetic profiles [1] [8]. The conformational flexibility of the chair-shaped ring allows optimal spatial orientation of pharmacophoric elements, facilitating interactions with diverse biological targets including G-protein-coupled receptors, kinases, and epigenetic regulators [5] [8].
Critical physicochemical contributions include:
Table 1: Therapeutic Applications of Piperazine Motifs in FDA-Approved Drugs (2011-2023)
Therapeutic Category | Representative Drug | Piperazine Role | Structural Features |
---|---|---|---|
Kinase Inhibitors | Palbociclib (2015) | Solubility modulator | Monoaryl substitution |
Antidepressants | Vortioxetine (2013) | Serotonergic pharmacophore | Aryl-alkyl substitution |
Antivirals | Fostemsavir (2020) | Attachment inhibitor | Diacyl substitution |
Antipsychotics | Brexpiprazole (2015) | Dopaminergic modulator | Aryl-alkyl substitution |
The supramolecular recognition capabilities of piperazine derivatives enable precise binding interactions across protein classes. Molecular modeling reveals that protonated piperazine nitrogen forms salt bridges with aspartate residues in G-protein-coupled receptors while the carbon framework participates in hydrophobic pocket interactions. This dual binding capacity underpins the scaffold's utility in designing receptor modulators with enhanced selectivity profiles [3] [7].
The therapeutic application of piperazine derivatives spans over seven decades, evolving from early anthelmintic agents to sophisticated targeted therapies. The first-generation applications (1950s-1970s) featured simple piperazine derivatives as antiparasitics (diethylcarbamazine) and antipsychotics (trifluoperazine), leveraging the scaffold's basicity for blood-brain barrier penetration [8]. The 1980s witnessed strategic expansion into antidepressant development with trazodone (1981) establishing the arylpiperazine pharmacophore as a serotonergic modulator, demonstrating the scaffold's versatility beyond cationic functionality [8] [9].
The molecular design revolution (1990s-present) enabled rational incorporation of piperazine into targeted therapies:
Synthetic methodology advancements crucially expanded structural diversity:
Table 2: Evolution of Piperazine-Containing Therapeutics
Era | Therapeutic Focus | Synthetic Advancements | Representative Agents |
---|---|---|---|
1950s-1970s | Anthelmintics, Antipsychotics | Nucleophilic substitution | Diethylcarbamazine, Trifluoperazine |
1980s-1990s | Antidepressants, Antibacterials | Reductive amination | Trazodone, Ciprofloxacin |
2000s-2020s | Targeted oncology, HIV therapy | Pd-catalyzed amination | Palbociclib, Dolutegravir |
Contemporary drug design exploits piperazine as a molecular spacer to distance pharmacophoric elements at optimal 7.5Å intervals, particularly in bifunctional inhibitors like soluble epoxide hydrolase (sEH) inhibitors where piperazine serves as a secondary pharmacophore enhancing both activity and aqueous solubility (7.46 mg/mL) [2]. This evolution reflects the scaffold's transition from a mere solubility enhancer to a critical pharmacophoric element in modern drug design.
1-[Phenyl(pyridin-2-yl)methyl]piperazine (CAS 113699-75-5) represents a structurally optimized piperazine derivative featuring a chiral benzhydryl-type linkage that positions aromatic systems for dual binding interactions [10]. The compound's emergence reflects strategic responses to drug discovery challenges:
The structural architecture contains three pharmacologically significant regions:
This compound demonstrates particular utility as a synthon for bifunctional inhibitors, evidenced by its application in soluble epoxide hydrolase (sEH) inhibitor design where analogous piperazine derivatives significantly enhance water solubility (7.46 mg/mL) while maintaining nanomolar enzymatic inhibition [2]. The benzhydryl linker enables attachment to primary pharmacophores without significant steric compromise, establishing it as a versatile scaffold in hybrid molecule design.
Table 3: Structural Features and Functional Roles of 1-[Phenyl(pyridin-2-yl)methyl]piperazine
Structural Component | Physicochemical Properties | Functional Roles |
---|---|---|
Piperazine ring | pKa ~9.5 (tertiary amine), Chair conformation | Solubility enhancement, Hydrogen bonding, Conformational constraint |
Phenyl ring | Hydrophobic (π system), Polar surface area 0Ų | Van der Waals interactions, π-π stacking |
Pyridinyl system | pKa ~6.7 (heterocyclic N), Polar surface area 12Ų | Weak base properties, Coordination bonding, Dipole interactions |
Methylene bridge | Rotatable bond (semi-constrained) | Spatial orientation of aromatics |
Molecular modeling indicates the benzhydryl-type structure permits simultaneous engagement of hydrophobic pockets through phenyl binding while the pyridinyl nitrogen coordinates polar residues, creating an optimal dual-binding motif. This architecture aligns with pharmacophore models for diverse targets including kinase allosteric sites and G-protein-coupled receptor subpockets [3] [7]. The compound's emergence reflects medicinal chemistry's strategic shift toward multifunctional ligands capable of addressing complex disease pathways through polypharmacological action [8] [9].
Synthetic accessibility underpins the compound's adoption, with efficient routes employing reductive amination between phenyl(pyridin-2-yl)methanone and N-Boc-piperazine followed by deprotection, or via Ullmann-Goldberg coupling of chloropyridine derivatives with piperazine under copper catalysis [8]. The synthetic tractability combined with favorable drug-like properties (calculated logP 2.1-2.5, molecular weight 279.38 g/mol) positions this derivative as a promising scaffold for future therapeutic development across oncology, CNS disorders, and infectious disease [8] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1